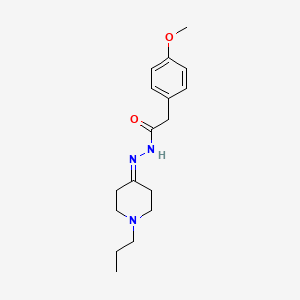
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide, also known as BZTH, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BZTH is a heterocyclic compound that belongs to the family of thiazoles and benzothiadiazoles. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide exerts its biological activity by binding to specific targets in cells. It has been found to bind to tubulin, a protein that plays a critical role in cell division. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in cell death.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects in cells. It induces DNA damage, activates caspases, and upregulates pro-apoptotic proteins such as Bax and p53. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide also inhibits NF-κB, a transcription factor that plays a critical role in inflammation and cancer. NF-κB inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development. However, N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide also exhibits cytotoxicity at high concentrations, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide. One potential application is in cancer therapy. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has exhibited anti-inflammatory effects in vitro, and further research is needed to evaluate its efficacy in vivo. Additionally, N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has potential applications in antiviral therapy, as it has been found to exhibit activity against several viruses, including influenza and herpes simplex virus. Further research is needed to evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 5-benzyl-2-aminothiazole with 2-chloro-1,3-benzothiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide induces apoptosis, inhibits cell proliferation, and suppresses tumor growth through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Propriétés
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-16(12-6-7-15-14(9-12)20-21-24-15)19-17-18-10-13(23-17)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFSUFOLJLHIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)


![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)

![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)

![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
![N-(3-ethoxypropyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5039859.png)

![1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine](/img/structure/B5039863.png)